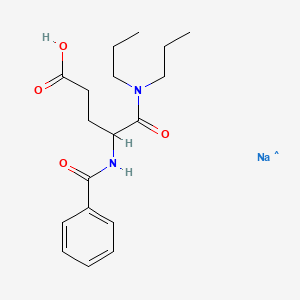
Proglumide sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Proglumide sodium is a sodium salt form of proglumide, a non-peptide cholecystokinin receptor antagonist. It is primarily known for its ability to inhibit gastrointestinal motility and reduce gastric secretions. This compound has been used in the treatment of stomach ulcers and has shown potential in enhancing the analgesic effects of opioid drugs .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium proglumide involves the reaction of 4-benzoylamino-5-dipropylamino-5-oxopentanoic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods: Industrial production of sodium proglumide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions: Proglumide sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the amide and benzoyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of sodium proglumide .
科学研究应用
Proglumide sodium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its effects on cellular processes and receptor interactions.
Medicine: Explored for its potential in enhancing opioid analgesia and reducing opioid tolerance.
Industry: Utilized in the development of pharmaceutical formulations and as a research tool in drug discovery.
作用机制
Proglumide sodium exerts its effects by antagonizing cholecystokinin receptors, specifically the CCK-A and CCK-B subtypes. This antagonism leads to the inhibition of gastrointestinal motility and reduction of gastric secretions. Additionally, sodium proglumide enhances the analgesic effects of opioids by preventing the development of tolerance, potentially through its interaction with δ-opioid receptors .
相似化合物的比较
Lorglumide: Another cholecystokinin receptor antagonist with similar properties but different chemical structure.
Devazepide: A selective CCK-A receptor antagonist used in research.
Uniqueness of Sodium Proglumide: Proglumide sodium is unique due to its dual antagonistic action on both CCK-A and CCK-B receptors, making it versatile in its applications. Its ability to enhance opioid analgesia and reduce tolerance further distinguishes it from other similar compounds .
属性
分子式 |
C18H26N2NaO4 |
|---|---|
分子量 |
357.4 g/mol |
InChI |
InChI=1S/C18H26N2O4.Na/c1-3-12-20(13-4-2)18(24)15(10-11-16(21)22)19-17(23)14-8-6-5-7-9-14;/h5-9,15H,3-4,10-13H2,1-2H3,(H,19,23)(H,21,22); |
InChI 键 |
LZUZBODDLCLCFR-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC=CC=C1.[Na] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














